molecular formula C8H12O2 B8322950 1-tetrahydro-4H-pyran-4-ylideneacetone

1-tetrahydro-4H-pyran-4-ylideneacetone

Cat. No. B8322950
M. Wt: 140.18 g/mol
InChI Key: SCUVHRLVYMCGDU-UHFFFAOYSA-N
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Patent
US07943636B2

Procedure details

A solution of 1-tetrahydro-4H-pyran-4-ylideneacetone (4.0 g, 28.5 mmol) in ethyl acetate was added to a Parr vessel. The vessel was purged with nitrogen, and 10% palladium on carbon (400 mg) was added. The vessel was shaken under hydrogen pressure (50 psi, 3.4×105 Pa) for approximately ten minutes, and the reaction mixture was filtered through a layer of CELITE filter agent. The filter cake was washed with ethyl acetate. The filtrate was concentrated under reduced pressure, and the residue was dried under a stream of nitrogen to provide 3.80 g of 1-tetrahydro-2H-pyran-4-ylacetone as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[CH:7][C:8]([CH3:10])=[O:9])[CH2:3][CH2:2]1>C(OCC)(=O)C>[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([CH3:10])=[O:9])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
O1CCC(CC1)=CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The vessel was shaken under hydrogen pressure (50 psi, 3.4×105 Pa) for approximately ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was purged with nitrogen, and 10% palladium on carbon (400 mg)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a layer of CELITE filter agent
WASH
Type
WASH
Details
The filter cake was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried under a stream of nitrogen

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)CC(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.